6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid

CAS No.: 1193387-31-3

Cat. No.: VC2917770

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193387-31-3 |

|---|---|

| Molecular Formula | C8H5FN2O2 |

| Molecular Weight | 180.14 g/mol |

| IUPAC Name | 6-fluoro-1H-benzimidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13) |

| Standard InChI Key | QYORNABIQXMJPL-UHFFFAOYSA-N |

| SMILES | C1=C(C=C2C(=C1C(=O)O)N=CN2)F |

| Canonical SMILES | C1=C(C=C2C(=C1C(=O)O)N=CN2)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

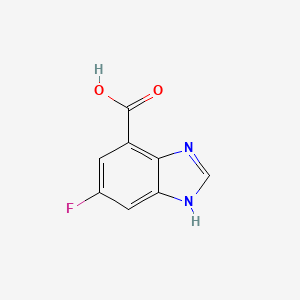

6-Fluoro-1H-1,3-benzodiazole-4-carboxylic acid features a benzodiazole core structure, which consists of a benzene ring fused with a diazole ring. The compound is characterized by specific functional groups strategically positioned on this core structure. A fluorine atom is attached at the 6-position of the benzodiazole ring, while a carboxylic acid group (–COOH) is positioned at the 4-position. This structural arrangement contributes to the compound's chemical reactivity and potential biological activity. The presence of the fluorine atom is particularly significant as it often enhances metabolic stability and binding affinity in pharmaceutical compounds.

Physical and Chemical Properties

The physical state of 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid at standard temperature and pressure is typically a crystalline solid. The compound's molecular weight of 180.14 g/mol places it in the category of small molecule compounds, which are often advantageous in drug development due to their ability to penetrate cellular membranes. The carboxylic acid functional group imparts acidic properties to the molecule, while the fluorine substituent contributes to the compound's lipophilicity and electronegativity profile. These properties collectively influence the compound's solubility, bioavailability, and potential interactions with biological targets.

Identification Parameters

The compound can be identified using various spectroscopic and analytical techniques. Its unique chemical structure is represented by specific identifiers that facilitate its recognition in chemical databases and literature. These include the Standard InChI notation (InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13)) and the corresponding InChIKey (QYORNABIQXMJPL-UHFFFAOYSA-N). Additionally, the compound can be represented using Simplified Molecular Input Line Entry System (SMILES) notation as C1=C(C=C2C(=C1C(=O)O)N=CN2)F, which encodes its structural information in a linear format.

Comparative Analysis with Related Compounds

Functional Group Analysis

The functional groups present in 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid play critical roles in determining its chemical behavior and potential biological activity. The carboxylic acid group contributes to the compound's acidity and enables various chemical transformations, including the formation of esters, amides, and other derivatives. The fluorine substituent, known for its strong electron-withdrawing properties, alters the electronic distribution within the molecule, potentially enhancing its binding affinity to specific biological targets. The nitrogen atoms in the benzodiazole ring provide potential hydrogen bonding sites, which are crucial for molecular recognition processes in biological systems.

Data Compilation and Analysis

Comprehensive Data Table

The following table compiles key data related to 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid, providing a convenient reference for researchers and professionals interested in this compound:

| Parameter | Value |

|---|---|

| CAS Number | 1193387-31-3 |

| Molecular Formula | C8H5FN2O2 |

| Molecular Weight | 180.14 g/mol |

| IUPAC Name | 6-fluoro-1H-benzimidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13) |

| Standard InChIKey | QYORNABIQXMJPL-UHFFFAOYSA-N |

| SMILES Notation | C1=C(C=C2C(=C1C(=O)O)N=CN2)F |

| PubChem Compound ID | 45791687 |

This comprehensive dataset facilitates the identification and characterization of the compound in research and development settings.

Analytical Methods

Various analytical techniques can be employed to identify and characterize 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides valuable information about the compound's molecular structure. Infrared (IR) spectroscopy can identify functional groups, with characteristic absorption bands for the carboxylic acid (approximately 1700-1725 cm-1) and aromatic C-F bond (1000-1400 cm-1). Mass spectrometry facilitates the determination of the compound's molecular weight and fragmentation pattern, aiding in structural elucidation. High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques can assess the compound's purity and enable its separation from related substances.

Synthesis and Production Methods

Reaction Considerations

The synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid likely involves multiple reaction steps, each requiring careful consideration of reaction conditions, including temperature, solvent selection, and catalyst use. The presence of the fluorine atom introduces specific considerations due to its electronic effects on reaction rates and selectivity. Similarly, the carboxylic acid group may require protection during certain synthetic steps to prevent unwanted side reactions. Optimization of these reaction parameters is crucial to achieve high yields and purity of the target compound. Modern synthetic approaches might also employ microwave-assisted synthesis, flow chemistry, or other innovative techniques to enhance efficiency and sustainability.

Current Research Trends and Future Prospects

Emerging Applications

Recent research trends suggest expanding applications for fluorinated heterocyclic compounds like 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid. The unique properties conferred by the fluorine substituent, particularly its ability to enhance metabolic stability and lipophilicity, make such compounds valuable in drug discovery efforts. Current research may be exploring the incorporation of this compound or its derivatives into potential therapeutic agents targeting various disease states. Additionally, the compound might find applications in materials science, particularly in the development of functional materials with specific electronic or optical properties.

Future Research Directions

Future research on 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid might focus on several promising directions. Structure-activity relationship studies could elucidate the effects of structural modifications on biological activity, potentially leading to the development of more potent or selective compounds. Computational studies, including molecular docking and quantum mechanical calculations, might provide insights into the compound's interaction with potential biological targets. Furthermore, research might explore sustainable and efficient synthetic methods for this compound and its derivatives, contributing to green chemistry initiatives. Collaborative efforts between chemists, biologists, and pharmacologists would be valuable in fully exploring the potential of this interesting fluorinated heterocycle .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume